8,9-Z-Abamectin B1a

Übersicht

Beschreibung

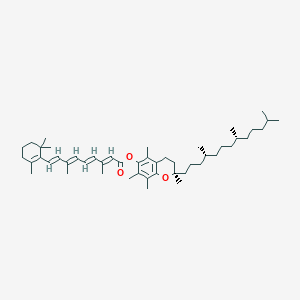

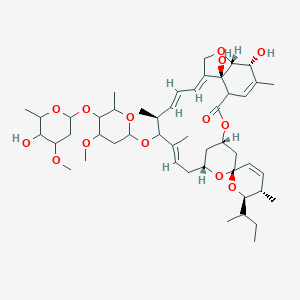

8,9-Z-Abamectin B1a is a photodegradation product of Avermectin B1a, a natural product derived from the soil actinomycete Streptomyces avermitilis . It is an antiparasitic agent that paralyzes nematodes without causing hypercontraction or flaccid paralysis .

Molecular Structure Analysis

The molecular formula of 8,9-Z-Abamectin B1a is C48H72O14 . The molecular weight is 873.1 g/mol . The IUPAC name is (2R,3S,4’S,6S,8’R,10’E,13’S,14’E,16’E,20’R,21’R,24’S)-2-Butan-2-yl-21’,24’-dihydroxy-12’- [5- (5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro [2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo [15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2’-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 8,9-Z-Abamectin B1a include a molecular formula of C48H72O14 and a molecular weight of 873.1 g/mol .Wissenschaftliche Forschungsanwendungen

Agriculture: Pest Control in Crop Production

8,9-Z-Abamectin B1a: is widely used in agriculture for its potent insecticidal and miticidal properties. It controls a broad spectrum of pests in various crops, contributing to the protection of agronomic, fruit, vegetable, and ornamental plants . Its efficacy in controlling pests like mites and nematodes helps maintain crop health and yield.

Veterinary Medicine: Parasite Treatment

In veterinary medicine, 8,9-Z-Abamectin B1a serves as an endectocide, effectively treating nematode and arthropod parasites in animals . It’s particularly used in cattle and sheep for managing gastrointestinal nematodes, lungworms, and nasal bots, enhancing the health and productivity of livestock.

Environmental Science: Soil and Water Analysis

Environmental studies utilize 8,9-Z-Abamectin B1a to understand its behavior in ecosystems. Research includes its soil binding properties, degradation rate, and potential for bioaccumulation. Analytical methods have been developed for its detection and quantification in environmental samples .

Biotechnology: Microbial and Genetic Studies

In biotechnology, 8,9-Z-Abamectin B1a is explored for its production through microbial fermentation processes. Genetic studies on the producing organisms, like Streptomyces avermitilis, aim to enhance yield and efficacy of the compound .

Medicine: Antiparasitic Applications

Medically, 8,9-Z-Abamectin B1a is researched for its antiparasitic effects. It’s a key compound in treatments against parasitic infections, with ongoing studies to expand its use against a wider range of parasitic species .

Pest Management: Home and Garden Applications

For residential use, 8,9-Z-Abamectin B1a is effective in controlling fire ants and other household pests. Its low usage rate minimizes environmental exposure while providing an effective solution for homeowners .

Wirkmechanismus

Target of Action

8,9-Z-Abamectin B1a, a member of the avermectin family, primarily targets the glutamate-gated chloride channels found in invertebrate nerve and muscle cells . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets by binding to the glutamate-gated chloride channels . This binding increases the membrane permeability to chloride ions, leading to hyperpolarization of these cells . The hyperpolarization results in paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by 8,9-Z-Abamectin B1a involves the neuronal signaling in invertebrates. By binding to the glutamate-gated chloride channels, the compound disrupts the normal functioning of the nervous system, leading to paralysis and death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 8,9-Z-Abamectin B1a’s action primarily involve the disruption of neuronal signaling in invertebrates. The compound’s binding to the glutamate-gated chloride channels leads to an increase in membrane permeability to chloride ions, causing hyperpolarization of the cells . This hyperpolarization results in paralysis and death .

Action Environment

The action, efficacy, and stability of 8,9-Z-Abamectin B1a can be influenced by various environmental factors. It also has a low aqueous solubility , which may affect its distribution in the environment and its interaction with its targets.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4'S,6S,8'R,10'E,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30?,31?,33+,34-,35?,36?,37?,38?,39?,40+,41?,42?,43+,44?,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-NJRQVPCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6443270 | |

CAS RN |

113665-89-7 | |

| Record name | Avermectin A1a, 5-O-demethyl-, (8Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Z-Avermectin B1a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

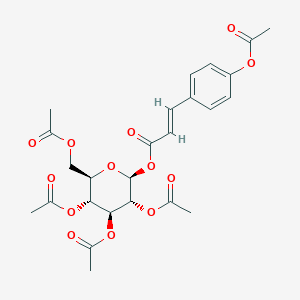

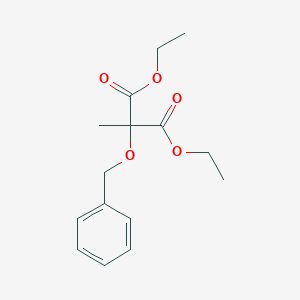

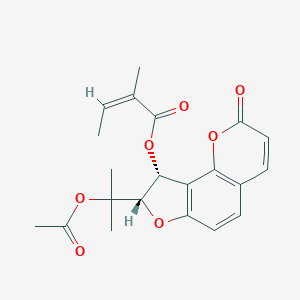

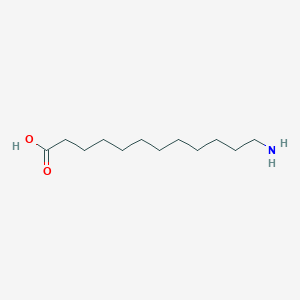

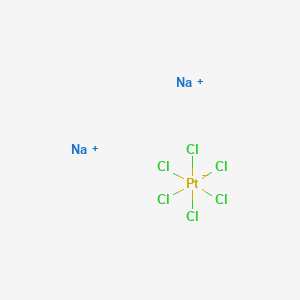

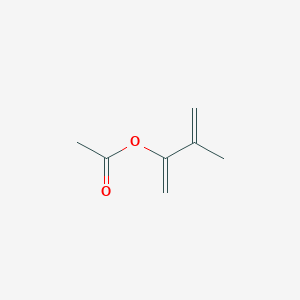

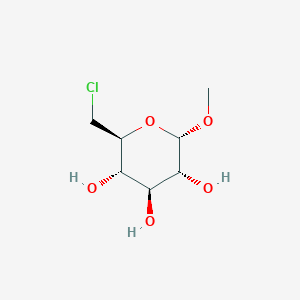

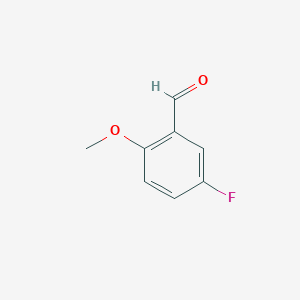

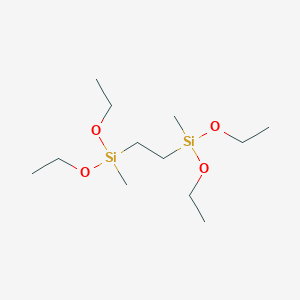

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)

![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)